molecular formula C18H18FNO3 B4022701 methyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4022701
M. Wt: 315.3 g/mol
InChI Key: BAXQNMJXEITDHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives involves intricate chemical reactions, highlighting the importance of methodological precision and innovation in obtaining these compounds. For instance, the use of the tandem double ring closure reaction of N-(2-hydroxyphenyl)anthranilic acid as a key step has been a general method for preparing 5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids, showcasing the synthetic complexity of related structures (Chung & Kim, 1995).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those similar to the compound , often features complex arrangements that contribute to their chemical reactivity and potential pharmacological activities. The crystal structures of some derivatives have been studied to understand their molecular conformations and supramolecular arrangements, providing insight into the molecular basis of their properties (Cleetus et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that alter their structure and functionality, such as the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate leading to the formation of polyfunctionalized quinolines (Tominaga, Luo, & Castle, 1994). These reactions are essential for diversifying the chemical properties and enhancing the biological activity of these compounds.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solvatomorphism, have been extensively studied to understand their behavior in different solvents and under various conditions. For instance, the discovery of solvatomorphs in certain quinoline derivatives highlights the influence of solvent interactions on the compound's crystal structure and stability (Cleetus et al., 2020).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are characterized by their reactivity and the types of chemical bonds they can form. Studies on the electrochemical behavior of these compounds provide insights into their reactivity and the role of resonance isomerism and intramolecular hydrogen bonding in their electrochemistry (Srinivasu et al., 1999).

properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-10-15(18(22)23-2)16(11-6-8-12(19)9-7-11)17-13(20-10)4-3-5-14(17)21/h6-9,16,20H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXQNMJXEITDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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